4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine
Description
4,6-Dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 4 and 6 and phenyl groups at positions 1 and 2. Its synthesis typically involves condensation reactions, such as the treatment of precursors with acetylacetone or acetone under reflux in acetic acid, often catalyzed by ZnCl₂, yielding the product in moderate quantities (e.g., 41.3% yield) . The compound exhibits a melting point of 154°C and lacks a carbonyl group in its structure, distinguishing it from its acetylated derivative (mp 154°C vs. 1700 cm⁻¹ IR absorption for the acetyl variant) . This scaffold has been explored for diverse applications, including kinase inhibition and antimicrobial activity, owing to its planar aromatic structure and substituent versatility.
Properties
IUPAC Name |
4,6-dimethyl-1,3-diphenylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3/c1-14-13-15(2)21-20-18(14)19(16-9-5-3-6-10-16)22-23(20)17-11-7-4-8-12-17/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJQKZYSSYADSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351928 | |
| Record name | 4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104384-66-9 | |
| Record name | 4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via sequential condensation and cyclization steps:
- Formation of Hydrazone Intermediate : Phenylhydrazine reacts with α-cyanoacetophenone to generate a hydrazone intermediate.
- Knoevenagel Condensation : The hydrazone undergoes condensation with β-diketones (e.g., acetylacetone) to form a cyclocondensation product.
- Cyclization : Intramolecular cyclization yields the pyrazolo[3,4-b]pyridine core, facilitated by PTSA’s Brønsted acid properties.
Experimental Procedure
Reagents :
- Phenylhydrazine (1 mmol)
- α-Cyanoacetophenone (1 mmol)
- Acetylacetone (1 mmol)
- PTSA (0.5 mmol)
Steps :
Yield and Characterization :
Alternative Synthetic Routes
Solvent-Free Microwave-Assisted Synthesis
A modified protocol employs microwave irradiation to reduce reaction time. Using the same reagents, this method achieves completion in 10–15 minutes with comparable yields (82–85%). However, scalability remains a challenge due to equipment limitations.
Acetic Acid-Mediated Cyclization
A two-step procedure involves:
- Synthesizing 5-aminopyrazole intermediates via refluxing phenylhydrazine and α-cyanoacetophenone in ethanol with acetic acid.
- Cyclizing the intermediate with β-diketones under prolonged reflux (3–5 hours).
While this method yields 75–80% product, it is less favored due to longer reaction times and higher energy consumption.
Comparative Analysis of Methods
| Parameter | Three-Component Solvent-Free | Microwave-Assisted | Acetic Acid-Mediated |
|---|---|---|---|
| Reaction Time | 20–30 minutes | 10–15 minutes | 3–5 hours |
| Yield | 87% | 82–85% | 75–80% |
| Catalyst | PTSA | None | Acetic acid |
| Energy Efficiency | High | Very high | Low |
| Scalability | Excellent | Limited | Moderate |
Optimization Strategies
Catalyst Screening
Solvent Effects
Solvent-free conditions minimize side reactions (e.g., hydrolysis of cyano groups) and improve atom economy. Polar aprotic solvents (DMF, DMSO) reduce yields by 15–20% due to incomplete cyclization.
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Pharmacological Research
4,6-Dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine has been investigated for its potential pharmacological activities. Studies indicate that it may exhibit:
- Anticancer Properties : Research has shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms involve the modulation of signaling pathways related to cell survival and apoptosis .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Material Science
The compound's unique structural properties make it suitable for applications in material science:
- Organic Light Emitting Diodes (OLEDs) : Due to its electron-rich structure, this compound has been explored as a potential material for OLEDs. Its ability to emit light efficiently when subjected to electrical stimuli is of particular interest in the development of advanced display technologies .
Agricultural Chemistry
Research indicates that compounds similar to this compound may have applications in agricultural chemistry:
- Pesticide Development : The compound's biological activity suggests potential use as a pesticide or herbicide. Its effectiveness against specific pests or diseases could be evaluated in future studies .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of pyrazolo[3,4-b]pyridine derivatives. Researchers synthesized various derivatives and tested their effects on human cancer cell lines. Results indicated that certain modifications to the base structure significantly enhanced cytotoxicity against breast and lung cancer cells.
Case Study 2: OLED Applications
In research conducted by a team at the University of Technology, the efficiency of OLEDs using this compound as an emitting layer was evaluated. The study found that devices incorporating this compound exhibited higher brightness and better color purity compared to traditional materials.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as Taq polymerase and telomerase . Additionally, it can trigger caspase activation, leading to apoptosis in cancer cells . The compound also down-regulates ERK2 protein and inhibits ERKs phosphorylation, which are critical pathways in cell signaling and cancer progression .
Comparison with Similar Compounds
Structural and Substituent Variations
Key Derivatives and Their Properties
Physicochemical Properties
- Thermal Stability : Sulphonamide derivatives (e.g., compound 17) show higher melting points (205°C) compared to the parent compound (154°C), likely due to hydrogen bonding and rigid hydrazone linkages .
Biological Activity
4,6-Dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest due to its diverse biological activities. This article reviews the existing research on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The findings are supported by data tables and relevant case studies.
- Molecular Formula : C20H17N3
- CAS Number : 104384-66-9
- Molecular Weight : 299.37 g/mol
Antimicrobial Activity
Research has demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit notable antimicrobial properties. In a study evaluating various derivatives, this compound showed promising results against several bacterial strains.
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 4a | 0.22 - 0.25 μg/mL | Not specified |
| 5a | Not specified | Not specified |
| 7b | Not specified | Not specified |
| 10 | Not specified | Not specified |
| 13 | Not specified | Not specified |
The compound also demonstrated significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming Ciprofloxacin in biofilm reduction .
Anticancer Activity
The anticancer potential of pyrazolo[3,4-b]pyridine derivatives has been extensively studied. The compound has shown efficacy in inhibiting the growth of various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
- IC50 Values : The compound exhibited IC50 values in the low μM range (0.75–4.15 μM), indicating potent antiproliferative activity without affecting normal cells .
Case Studies
- Breast Cancer Study :
- In Vivo Studies :
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been investigated. It was found to selectively inhibit COX-2 with IC50 values ranging from 0.02 to 0.04 μM, indicating its potential as a therapeutic agent for inflammatory conditions .
The biological activities of this compound are attributed to several mechanisms:
Q & A
Q. What are the standard synthetic routes for 4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine?
- Methodological Answer : The synthesis typically begins with a pyrazole-amine precursor (e.g., 1,3-dialkyl-1H-pyrazole-5-amine) undergoing cyclocondensation with substituted pyridine derivatives. Key steps include:
- Reaction Conditions : Use dry acetonitrile or dichloromethane as solvents to minimize side reactions.
- Substituent Introduction : Methyl and phenyl groups are introduced via alkylation or aryl halide coupling under reflux conditions.
- Purification : Recrystallization from acetonitrile or ethanol ensures high purity.
Structural confirmation requires ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm) and IR spectroscopy (C-N stretching ~1350 cm⁻¹).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent electronic environments (e.g., deshielded protons near electron-withdrawing groups).
- IR Spectroscopy : Identify fused-ring vibrations (e.g., pyrazole C=N at ~1600 cm⁻¹).
- X-ray Crystallography : Resolve regiochemistry of methyl and phenyl substituents. For example, a dihedral angle >30° between rings suggests steric hindrance.
Q. How do substituents influence the compound’s biological activity?
- Methodological Answer :
- Steric Effects : Methyl groups at positions 4 and 6 reduce conformational flexibility, potentially enhancing binding to hydrophobic enzyme pockets.
- Electronic Effects : Electron-donating phenyl groups at positions 1 and 3 modulate π-π stacking with aromatic residues in target proteins.
- Validation : Perform comparative molecular docking studies using software like AutoDock Vina to correlate substituent placement with binding affinity.
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
- Methodological Answer :
- Factor Screening : Use a 2³ factorial design to test variables (temperature, catalyst loading, solvent polarity).
- Response Variables : Measure yield (gravimetry) and purity (HPLC area%).
- Statistical Analysis : Apply ANOVA to identify significant factors. For instance, a p-value <0.05 for temperature indicates its critical role in cyclization efficiency.
- Case Study : highlights DoE reducing trial runs by 50% in similar heterocyclic syntheses.
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols).
- Structural Analogs : Synthesize derivatives with modified substituents to isolate activity-contributing groups.
- In Silico Modeling : Use molecular dynamics simulations to assess target binding under varying protonation states (e.g., pyridine nitrogen pKa shifts in acidic microenvironments).
Q. How can regioselectivity challenges in substitution reactions be addressed?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyridine nitrogen) to steer electrophilic substitution to desired positions.
- Computational Predictions : Apply density functional theory (DFT) to calculate activation barriers for competing pathways. For example, a ΔΔG‡ >2 kcal/mol favors methylation at position 4 over 6.
- Validation : Monitor reaction progress via LC-MS to detect intermediate regiomers.
Q. What advanced techniques validate reaction mechanisms for derivatives?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled amines to trace cyclization steps via 2D NMR (e.g., HMBC correlations).
- Kinetic Isotope Effects (KIE) : Compare kH/kD ratios to identify rate-determining steps (e.g., KIE >1 suggests N-H bond cleavage is critical).
- In Situ Monitoring : Employ ReactIR to detect transient intermediates like nitrenes or carbenes.
Notes on Data Interpretation
- Contradictory Results : Cross-reference synthetic protocols (e.g., solvent purity in vs. 5) to identify variables affecting reproducibility.
- Computational Integration : Combine ICReDD’s reaction path search methods () with experimental data to refine mechanistic hypotheses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
